REACTION_CXSMILES
|
S(S([O-])(=O)=O)([O-])(=O)=O.[Na+].[Na+].[C:11]([C:15]1[CH:20]=[C:19]([N:21]=O)[CH:18]=[C:17]([C:23]([CH3:26])([CH3:25])[CH3:24])[C:16]=1[OH:27])([CH3:14])([CH3:13])[CH3:12].[OH-].[Na+].C1C=CC=CC=1>O>[C:11]([C:15]1[CH:20]=[C:19]([NH2:21])[CH:18]=[C:17]([C:23]([CH3:26])([CH3:25])[CH3:24])[C:16]=1[OH:27])([CH3:14])([CH3:13])[CH3:12] |f:0.1.2,4.5|
|
Name
|
|
Quantity
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70 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])S(=O)(=O)[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
23.5 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1=C(C(=CC(=C1)N=O)C(C)(C)C)O
|
Name
|
|
Quantity
|
80 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
160 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
by adding in a nitrogen atmosphere
|
Type
|
ADDITION
|
Details
|
The addition
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
DISSOLUTION
|
Details
|
to dissolve the solid product
|
Type
|
CUSTOM
|
Details
|
the layers were separated
|
Reaction Time |
45 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C1=C(C(=CC(=C1)N)C(C)(C)C)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |